5-Nitroquinoline-8-carbaldehyde
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Overview
Description
5-Nitroquinoline-8-carbaldehyde is an organic compound with the molecular formula C10H6N2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitroquinoline-8-carbaldehyde typically involves the nitration of quinoline derivatives. One common method is the nitration of 8-hydroxyquinoline followed by oxidation of the nitroso derivative using nitric acid . Another approach involves the use of microwave irradiation to facilitate the reaction between aniline derivatives and acetaldehyde under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. Techniques such as solvent-free reactions, the use of recyclable catalysts, and one-pot reactions are employed to make the process more sustainable and efficient .
Chemical Reactions Analysis
Types of Reactions
5-Nitroquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid.
Reduction: Reduction of the nitro group can yield 5-aminoquinoline-8-carbaldehyde.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Titanium(III) chloride in aqueous solution is effective for reducing the nitro group.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid.
Reduction: 5-Aminoquinoline-8-carbaldehyde.
Substitution: Depending on the nucleophile, different substituted quinoline derivatives can be formed.
Scientific Research Applications
5-Nitroquinoline-8-carbaldehyde has a wide range of applications in scientific research:
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitroquinoline-8-carbaldehyde involves its interaction with molecular targets such as DNA and enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with DNA, leading to strand breaks and inhibition of DNA synthesis . This mechanism is similar to that of other quinoline derivatives, which target bacterial DNA gyrase and topoisomerase IV, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Aminoquinoline-8-carbaldehyde: Formed by the reduction of 5-Nitroquinoline-8-carbaldehyde, it has different reactivity and applications.
8-Hydroxyquinoline: A precursor in the synthesis of this compound, it has distinct chemical properties and uses.
Uniqueness
This compound is unique due to the presence of both the nitro and aldehyde functional groups, which confer specific reactivity and make it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
5-nitroquinoline-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3/c13-6-7-3-4-9(12(14)15)8-2-1-5-11-10(7)8/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADWZRGEFPVNSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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